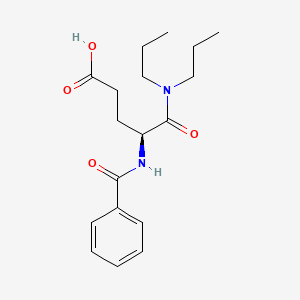
(S)-proglumide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-proglumide is the (S)-enantiomer of the racemic drug proglumide. It is a N(2)-benzoyl-N,N-dipropyl-alpha-glutamine and a L-glutamic acid derivative. It is an enantiomer of a (R)-proglumide.
Applications De Recherche Scientifique
Cancer Therapy
1.1 Hepatocellular Carcinoma (HCC)
Recent studies have indicated that (S)-proglumide can significantly enhance the efficacy of immune checkpoint inhibitors in treating advanced HCC. In a murine model, proglumide was shown to decrease fibrosis in the tumor microenvironment and increase the population of intratumoral CD8+ T cells when used in conjunction with PD-1 antibodies. This combination therapy not only inhibited tumor growth but also improved survival rates among treated mice, demonstrating proglumide's potential as a valuable adjunct therapy in HCC management .
1.2 Nonalcoholic Steatohepatitis (NASH)
In another significant study, this compound was evaluated for its effects on NASH in a murine model. The compound was found to interact with farnesoid X receptor (FXR), leading to restored FXR expression and altered gut microbiome profiles. Proglumide treatment resulted in decreased levels of collagen-associated genes, suggesting its potential to reverse liver fibrosis associated with NASH .
Pain Management
This compound has been explored for its analgesic properties, particularly in combination with tramadol. A clinical trial demonstrated that low doses of proglumide could enhance the analgesic effects of tramadol in a laser-induced pain model. This synergistic effect suggests that proglumide may be beneficial for treating pain conditions when used alongside other analgesics .
Antiemetic Effects
Historically, this compound has been utilized to manage nausea and vomiting associated with various conditions, including drug-induced emesis. Its mechanism involves antagonizing cholecystokinin receptors, which play a role in gastrointestinal motility and secretion. Although newer drugs have emerged for this purpose, proglumide remains relevant due to its unique pharmacological profile .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Propriétés
Formule moléculaire |
C18H26N2O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(4S)-4-benzamido-5-(dipropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)/t15-/m0/s1 |
Clé InChI |
DGMKFQYCZXERLX-HNNXBMFYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES isomérique |
CCCN(CCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















